
Platinum trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum trichloride, also known as platinum(II, IV) chloride, is a chemical compound with the formula PtCl₃. It is a green-black crystalline solid that decomposes at around 400°C. This compound is of significant interest due to its unique properties and applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Platinum trichloride can be synthesized through the reaction of platinum metal with chlorine gas at high temperatures. The reaction typically occurs at temperatures around 350°C to 400°C, resulting in the formation of PtCl₃ .
Industrial Production Methods
In industrial settings, this compound is often produced by heating hexachloroplatinic acid (H₂PtCl₆) in the presence of chlorine gas. This method is advantageous due to the availability of hexachloroplatinic acid as a precursor and the relatively straightforward reaction conditions .
化学反応の分析
Types of Reactions
Platinum trichloride undergoes various chemical reactions, including:
Oxidation: PtCl₃ can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as platinum(II) chloride.
Substitution: PtCl₃ can undergo substitution reactions where chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, hydrochloric acid, and various organic ligands. These reactions often occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound include various platinum complexes, such as platinum(II) chloride and platinum(IV) chloride. These products are often used as intermediates in the synthesis of other platinum compounds .
科学的研究の応用
Platinum trichloride has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various platinum complexes and catalysts.
Medicine: Research is ongoing to explore its use in developing new platinum-based drugs for cancer treatment.
Industry: It is used in the production of catalytic converters and other industrial catalysts.
作用機序
The mechanism of action of platinum trichloride involves its interaction with biological molecules, such as DNA and proteins. It can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .
類似化合物との比較
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: A platinum-based drug with a similar mechanism of action to cisplatin but with reduced side effects.
Oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer
Uniqueness of Platinum Trichloride
This compound is unique due to its specific oxidation state and reactivity. Unlike cisplatin, carboplatin, and oxaliplatin, which are primarily used in medicine, this compound has broader applications in chemistry and industry. Its ability to undergo various chemical reactions makes it a valuable compound for synthesizing other platinum complexes and catalysts .
特性
CAS番号 |
25909-39-1 |
|---|---|
分子式 |
Cl3Pt |
分子量 |
301.4 g/mol |
IUPAC名 |
trichloroplatinum |
InChI |
InChI=1S/3ClH.Pt/h3*1H;/q;;;+3/p-3 |
InChIキー |
CTDPVEAZJVZJKG-UHFFFAOYSA-K |
正規SMILES |
Cl[Pt](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



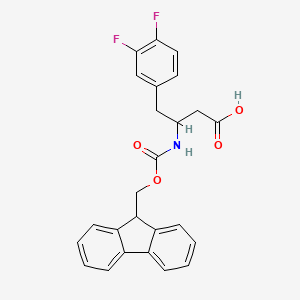
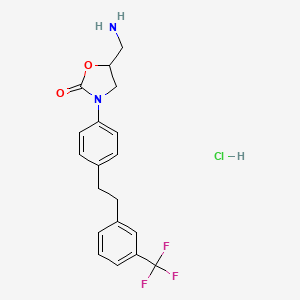
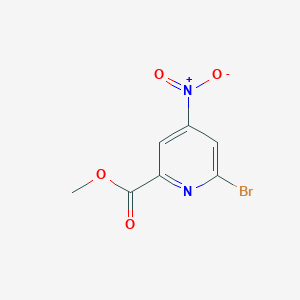
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
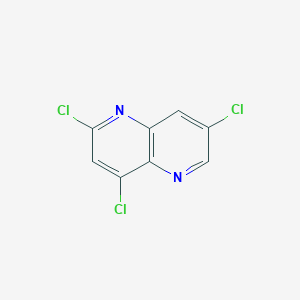
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)
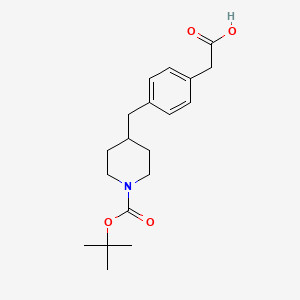
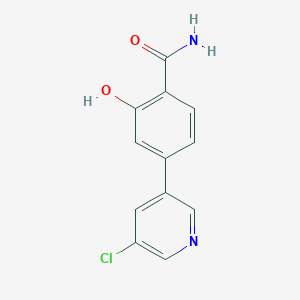

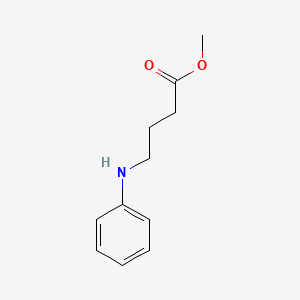


![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
